3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide
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Overview
Description
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a methoxy group, and a fluoropyrimidine moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the methoxy and fluoropyrimidine groups. Common synthetic routes may involve:
Formation of the Sulfonamide Bond: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyrimidine derivative reacts with a suitable leaving group on the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted fluoropyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoropyrimidine moiety may enhance binding affinity and specificity, while the methoxy group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(1r,4r)-4-[(5-chloropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide
- 3-ethoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide
Uniqueness
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The fluoropyrimidine moiety also provides distinct properties compared to other halogenated derivatives.
Biological Activity
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes a methoxy group, a fluoropyrimidine moiety, and a cyclohexylbenzene backbone. Its design suggests possible interactions with various biological macromolecules, making it a candidate for therapeutic applications.
The molecular formula of this compound is C18H20FN3O3, with a molecular weight of 345.4 g/mol. The compound's structure contributes to its chemical reactivity and biological activity, particularly in enzyme inhibition and receptor modulation.
Property | Value |
---|---|
Molecular Formula | C18H20FN3O3 |
Molecular Weight | 345.4 g/mol |
CAS Number | 2034502-07-1 |
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of key biological pathways involved in disease processes, particularly in cancer and inflammatory conditions. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase (CA), an enzyme often overexpressed in tumors, contributing to tumor growth and metastasis .
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific pathways such as those involving carbonic anhydrase . For instance, compounds that inhibit CA IX and CA XII have been linked to reduced tumor growth.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating immune responses through interactions with lymphocyte activity .
- Enzyme Inhibition : Similar sulfonamides have been documented to inhibit enzymes such as phosphodiesterase type 5 (PDE5), which plays a role in various physiological processes including vasodilation .
Case Studies
A notable study evaluated the biological activity of various sulfonamide compounds, including derivatives similar to this compound. The results demonstrated significant enhancement or suppression of cytotoxic T lymphocyte (CTL) activity in vitro, suggesting potential applications in immunotherapy .
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-24-15-3-2-4-16(9-15)26(22,23)21-13-5-7-14(8-6-13)25-17-19-10-12(18)11-20-17/h2-4,9-11,13-14,21H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKHTZDIFHIKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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